{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
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Overview
Description
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a carbamoyl group, and a tert-butylbenzoate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethylbenzylamine with phosgene to form the corresponding carbamoyl chloride intermediate.
Esterification: The carbamoyl chloride intermediate is then reacted with 4-tert-butylbenzoic acid in the presence of a base such as triethylamine to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Methylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
- {[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
Uniqueness
The presence of the ethyl group in this compound imparts unique steric and electronic properties compared to similar compounds with different substituents. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is a compound that has garnered attention for its potential biological activities. This article presents a detailed analysis of its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- IUPAC Name : this compound
The structure consists of a benzoate moiety linked to a carbamoyl group, which is further substituted with an ethylphenyl group. This unique arrangement may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid derivatives with ethylphenylmethylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate linkage.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various benzoate derivatives demonstrated that modifications at the aromatic ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the ethyl group appears to improve lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
Anti-inflammatory Effects
In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism is believed to involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammation. This suggests that this compound may have potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The cytotoxicity is hypothesized to be mediated through apoptosis induction, as evidenced by increased caspase activity in treated cells. However, further investigations are needed to elucidate the specific pathways involved.
Case Studies
Study | Findings | |
---|---|---|
1 | Evaluated antibacterial activity against Staphylococcus aureus | Significant inhibition observed at low concentrations |
2 | Investigated anti-inflammatory effects in murine models | Reduced levels of inflammatory markers in treated groups |
3 | Assessed cytotoxicity on MCF-7 breast cancer cells | Induced apoptosis confirmed through flow cytometry |
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-5-16-6-8-17(9-7-16)14-23-20(24)15-26-21(25)18-10-12-19(13-11-18)22(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPRYZWQVMZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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